molecular formula C9H9BrFNO3 B13538838 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid

2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B13538838
M. Wt: 278.07 g/mol
InChI Key: NGBBATVLBZUDIO-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C9H9BrFNO3. This compound is notable for its unique structure, which includes both amino and hydroxy functional groups attached to a phenyl ring substituted with bromine and fluorine atoms. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-fluoroaniline to obtain 3-bromo-4-fluoroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding aminonitrile. Hydrolysis of the aminonitrile yields the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: 2-Amino-3-(3-bromo-4-fluorophenyl)-3-oxopropanoic acid.

    Reduction: 2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid.

    Substitution: 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid.

Scientific Research Applications

2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid exerts its effects is primarily through its interaction with biological molecules. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or modifying their activity. The bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(3-bromo-4-methylphenyl)-3-hydroxypropanoic acid

Uniqueness

2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H9BrFNO3

Molecular Weight

278.07 g/mol

IUPAC Name

2-amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H9BrFNO3/c10-5-3-4(1-2-6(5)11)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15)

InChI Key

NGBBATVLBZUDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)Br)F

Origin of Product

United States

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